molecular formula C8H9NO4 B13610571 2-Formamido-3-(furan-2-yl)propanoic acid

2-Formamido-3-(furan-2-yl)propanoic acid

Cat. No.: B13610571
M. Wt: 183.16 g/mol
InChI Key: WOYHGZRCFLDTCU-UHFFFAOYSA-N
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Description

2-Formamido-3-(furan-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of propanoic acid, featuring a furan ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(furan-2-yl)propanoic acid typically involves the reaction of furan derivatives with amino acids under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with alanine in the presence of formic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The formamido group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-Amino-3-(furan-2-yl)propanoic acid.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-Formamido-3-(furan-2-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can influence pathways related to enzyme activity, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

  • 3-(furan-2-yl)propanoic acid
  • 2-Furanpropanoic acid
  • 2-(furan-3-ylformamido)propanoic acid

Comparison: 2-Formamido-3-(furan-2-yl)propanoic acid is unique due to the presence of both a furan ring and a formamido group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthesis and potential therapeutic uses .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-formamido-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)4-6-2-1-3-13-6/h1-3,5,7H,4H2,(H,9,10)(H,11,12)

InChI Key

WOYHGZRCFLDTCU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)NC=O

Origin of Product

United States

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